![molecular formula C7H15ClN2O4S B1421951 2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride CAS No. 1251923-64-4](/img/structure/B1421951.png)
2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride
Overview
Description
2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a methyl group and a sulfonyl group attached to an acetic acid moiety, forming a hydrochloride salt. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry and other fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting that they may target inflammatory mediators .
Mode of Action
This is based on the observed anti-inflammatory effects of similar compounds .
Biochemical Pathways
Given its potential anti-inflammatory effects, it may impact pathways involving inflammatory mediators such as tnf-α and il-1β .
Result of Action
The compound has been associated with anti-nociceptive and anti-inflammatory effects in studies . It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . It also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonylated piperazine intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the acetylated product to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of active ingredients.
Comparison with Similar Compounds
4-Methylpiperazine: Shares the piperazine core but lacks the sulfonyl and acetic acid groups.
Sulfonylated Piperazines: Compounds with similar sulfonyl groups but different substituents on the piperazine ring.
Acetic Acid Derivatives: Compounds with various functional groups attached to the acetic acid moiety.
Uniqueness: 2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride is unique due to its combination of a piperazine ring, sulfonyl group, and acetic acid moiety. This structure allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)sulfonylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S.ClH/c1-8-2-4-9(5-3-8)14(12,13)6-7(10)11;/h2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTNLUYZYRORAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


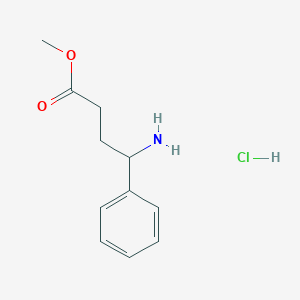
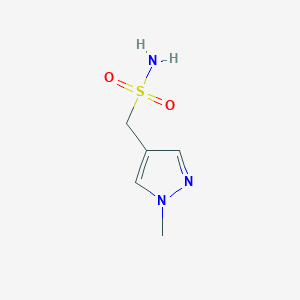
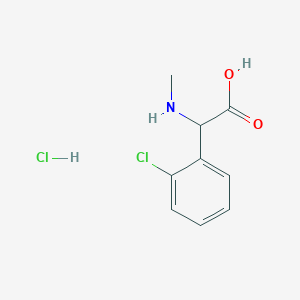
![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)
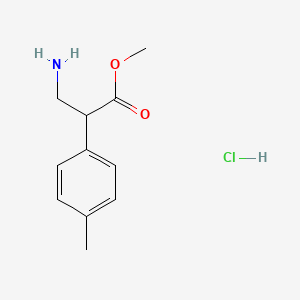

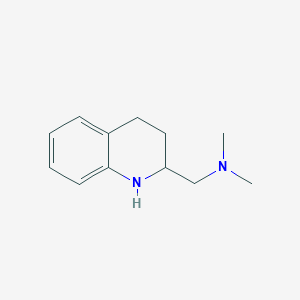
![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)

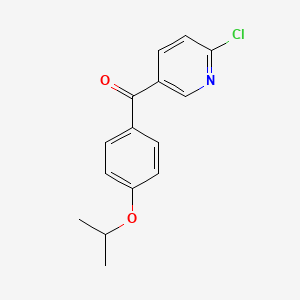
![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)

